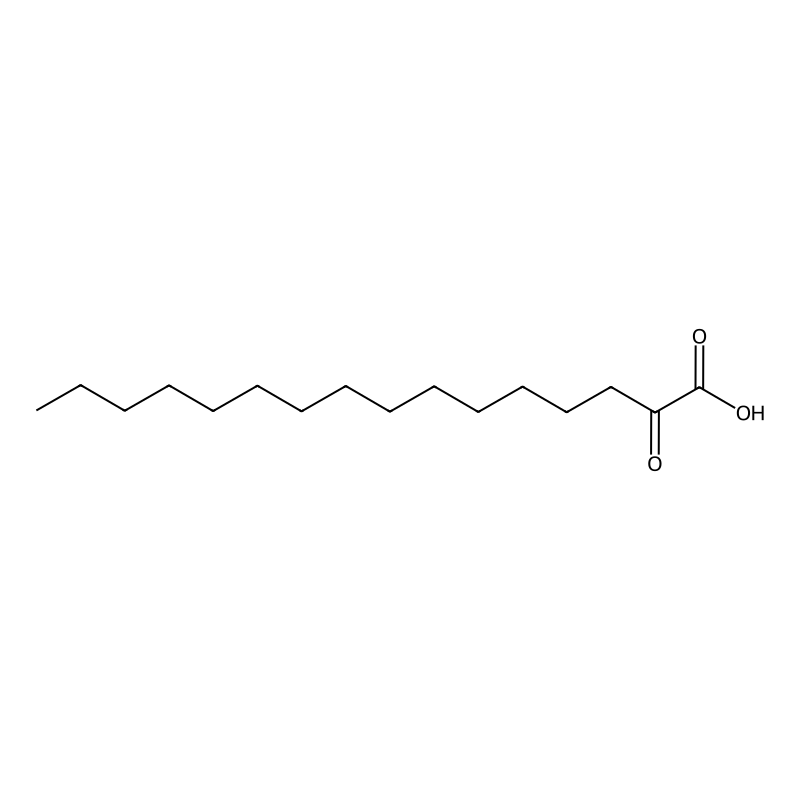

2-Keto palmitic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The Established Foundation: Fatty Acid & 2-Keto Acid Biosynthesis

The biosynthesis of a standard fatty acid like palmitic acid is a well-documented process. The table below summarizes the core pathway, which serves as the essential starting point for producing 2-keto palmitic acid [1] [2] [3].

| Aspect | Description |

|---|---|

| Primary Product | Palmitic acid (a 16-carbon saturated fatty acid) [2] [3] [4]. |

| Key Enzyme Complex | Fatty Acid Synthase (FAS) [1] [2] [3]. |

| Initial Substrates | Acetyl-CoA and Malonyl-CoA [2] [3] [4]. |

| Cofactor | NADPH provides reducing power [2] [4]. |

| Core Mechanism | Iterative two-carbon chain elongation using malonyl-CoA, followed by a series of reduction and dehydration reactions [1] [2]. |

Simultaneously, 2-keto acids are recognized as key intermediates in metabolism, particularly in amino acid biosynthesis. Research has demonstrated the potential of 2-keto acid pathways as versatile platforms for metabolic engineering to produce renewable fuels and chemicals [5]. The strategy involves engineering metabolic pathways to use 2-keto acids as precursors for a wide range of compounds.

Proposed Pathway and Research Strategies

Based on the available information, this compound is not a standard end product of the native FAS pathway. Its production likely requires engineering a modified biosynthetic route. The following diagram illustrates a proposed strategy that integrates these concepts.

This proposed pathway suggests using a 2-keto acid as a primer and bypassing a key reduction step in the standard FAS cycle to preserve the keto group during elongation.

To experimentally uncover or validate this pathway, the following detailed methodologies can be employed:

Gene Disruption & Metabolite Profiling

- Objective: To identify genes essential for this compound production by observing the accumulation or depletion of pathway intermediates when specific genes are knocked out.

- Protocol: Create knockout mutants of genes encoding key FAS enzymes (e.g., FabG (β-ketoacyl-ACP reductase)). Grow the mutant and wild-type strains in a controlled fermentation system. Harvest cells at mid-log phase and extract metabolites. Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the accumulation of ketoacyl-ACP intermediates in the FabG mutant, which would suggest this reductase step must be bypassed.

In Vitro Reconstitution of the Pathway

- Objective: To conclusively demonstrate the enzymatic activity and substrate specificity of the pathway.

- Protocol: Clone, express, and purify individual FAS components (e.g., FabH (β-ketoacyl-ACP synthase III) which initiates elongation) and potential specialized enzymes. Set up an in vitro reaction containing ACP, malonyl-CoA, NADPH, and a putative 2-keto acid primer (e.g., 2-ketoisovalerate). Use radiolabeled malonyl-CoA (¹⁴C) to track the incorporation into elongated products. Analyze reaction products over time via thin-layer chromatography (TLC) or autoradiography to identify the synthesis of 2-keto palmitoyl-ACP.

Stable Isotope Tracing & Flux Analysis

- Objective: To track the precise movement of carbon atoms from precursors into the final product, confirming the pathway dynamics.

- Protocol: Feed a culture U-¹³C-glucose or 1-¹³C-acetate. Track the incorporation of the ¹³C label into this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The resulting labeling pattern in the fatty acid chain can reveal which precursors were used and the specific metabolic route taken.

Implications for Drug Development

The ability to produce this compound, likely through an engineered FAS pathway, has significant therapeutic implications. Fatty Acid Synthase is a recognized drug target because its overexpression is common in many cancers and is associated with poor prognosis [3]. Inhibiting FAS can induce apoptosis in cancer cells.

- Novel Drug Target Identification: If this compound is a metabolic intermediate in certain pathogens or cancer cells, the unique enzymes producing it could serve as new, selective drug targets.

- Mechanism of Action Studies: For known FAS inhibitors like Orlistat and Cerulenin, understanding their effect on the production of specialized fatty acids like this compound can provide deeper insight into their full mechanism of action and potential off-target effects [3].

References

- 1. Fatty Acid Biosynthesis Revisited: Structure Elucidation and ... [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid synthesis [en.wikipedia.org]

- 3. Fatty Acid Synthase - an overview [sciencedirect.com]

- 4. Anabolism Of Fats Bio - Metabolism Of Fatty Acids And ... [jackwestin.com]

- 5. 2-Keto acids based biosynthesis pathways for renewable fuels ... [pubmed.ncbi.nlm.nih.gov]

2-Keto palmitic acid role in de novo lipogenesis

De Novo Lipogenesis and Palmitate

De novo lipogenesis is the metabolic process where carbohydrates are converted into fatty acids. The pathway involves a series of enzymatic reactions that culminate in the production of palmitic acid, a 16-carbon saturated fatty acid [1] [2].

- Core Pathway: The process begins with acetyl-CoA, which is carboxylated to malonyl-CoA. The fatty acid synthase enzyme complex then catalyzes the repetitive addition of two-carbon units from malonyl-CoA to synthesize palmitic acid [1] [3].

- Palmitic Acid as the Primary Product: Palmitic acid is the first fatty acid to be synthesized and is the precursor for other longer and unsaturated fatty acids [1] [3].

- Regulation: Key lipogenic transcription factors like SREBP and ChREBP regulate the expression of DNL enzymes, including FASN, in response to insulin and glucose levels [1] [4].

The core pathway of DNL and its key regulatory inputs can be visualized as follows:

Simplified DNL pathway and key regulators. ACC and FASN are the key enzymes. SREBP and ChREBP are transcription factors activated by insulin and glucose, respectively.

Experimental Approaches for DNL

Researchers use various techniques to study DNL and its dynamics. The table below summarizes key methodologies, ranging from tracer-based analyses to advanced imaging.

| Method | Key Reagents/Tools | Application & Output | Key Experimental Steps |

|---|

| Stable Isotope Tracing [1] [5] | Deuterated water (D₂O), ¹³C-labeled glucose (e.g., Glucose-d7) [5] | Measures biosynthetic rate; tracks incorporation of labeled carbon into new fatty acids [1]. | 1. Administer tracer to cells or animals. 2. Extract lipids after defined period. 3. Analyze with mass spectrometry to quantify isotope enrichment in palmitate [5]. | | Stimulated Raman Scattering (SRS) Microscopy [5] | Deuterated glucose (Glucose-d7), SRS microscope | Visualizes DNL in live cells; maps location and dynamics of newly synthesized lipids in lipid droplets [5]. | 1. Culture cells with Glucose-d7. 2. Image live cells at C-D bond vibration (2120 cm⁻¹). 3. Inhibitors (e.g., C75 for FASN) validate signal is from DNL [5]. | | Bioluminescence Reporter Models [4] | FASN-2A-GLuc transgenic mice, Coelenterazine (luciferase substrate) | Non-invasive, real-time monitoring of FASN gene expression in live animals [4]. | 1. Generate mouse with luciferase gene knocked into FASN locus. 2. Image bioluminescence after injecting substrate. 3. Quantify signal intensity to reflect FASN transcriptional activity [4]. | | Compound-Specific Isotope Analysis (CSIA) [6] | Natural abundance ¹³C/¹²C ratios in dietary sources | Determines origin of tissue palmitate (dietary vs. DNL-derived) without tracers [6]. | 1. Feed diets with distinct ¹³C signatures (e.g., C4-sugar vs. C3-fat). 2. Isolate palmitate from tissues. 3. Analyze ¹³C/¹²C ratio by isotope-ratio mass spectrometry [6]. |

Palmitic Acid in Physiology and Disease

Beyond being a simple energy store, palmitic acid has complex roles in health and disease, acting as a signaling molecule and a structural component.

| Context | Role and Significance of Palmitic Acid | Key Findings & Implications |

|---|---|---|

| Adipose Tissue Physiology [1] | Substrate for synthesis of beneficial "lipokines" (e.g., palmitoleate, FAHFAs). | Adipocyte DNL produces fatty acid species that enhance systemic insulin sensitivity and reduce inflammation [1]. |

| Neurological Health [6] | Critical for brain development; major component of structural lipids in myelin and membranes [6]. | During development, the majority of brain palmitate is supplied by hepatic DNL from dietary sugars, especially when dietary palmitate is low [6]. |

| Cancer Metabolism [5] [7] | Supports membrane biogenesis for rapidly proliferating cells; often upregulated in cancers. | Pancreatic cancer cells show high DNL levels even with available dietary lipids. Inhibiting DNL (e.g., with FASN inhibitor C75) reduces cancer cell viability [5] [7]. |

| Inflammation & Toxicity [8] [3] | Can induce pro-inflammatory responses and ER stress in various cell types (e.g., astrocytes). | Elevated saturated fatty acids like palmitate are linked to neuroinflammation and impaired metabolic signaling, contributing to neurodegenerative diseases [8] [3]. |

Therapeutic Targeting of DNL

Given its role in metabolic diseases and cancer, the DNL pathway is a potential therapeutic target. The flowchart below illustrates different strategic approaches.

Strategies for therapeutic targeting of de novo lipogenesis. Approaches include direct enzyme inhibition, transcriptional regulation, dietary interventions, and drug repurposing.

Based on the current literature, your research into "2-keto palmitic acid" might be exploring one of these avenues:

- A non-canonical or minor metabolic pathway not yet widely recognized.

- A specific derivative of palmitic acid used as an experimental tool or with a unique signaling function.

- A potential intermediate in fatty acid oxidation rather than synthesis.

References

- 1. Regulation and Metabolic Significance of De Novo ... [pmc.ncbi.nlm.nih.gov]

- 2. Review Revisiting the concepts of de novo lipogenesis to ... [sciencedirect.com]

- 3. Unstructured regions of large enzymatic complexes control the ... [biosignaling.biomedcentral.com]

- 4. Visualization and quantification of de novo lipogenesis using ... [pmc.ncbi.nlm.nih.gov]

- 5. Direct Visualization of De novo Lipogenesis in Single ... [pmc.ncbi.nlm.nih.gov]

- 6. Upregulated hepatic lipogenesis from dietary sugars in ... [nature.com]

- 7. Co-targeting of metabolism using dietary and ... [nature.com]

- 8. Multiple Pathways Involved in Palmitic Acid-Induced Toxicity [pmc.ncbi.nlm.nih.gov]

Palmitic Acid: Physiological Significance and Homeostasis

References

- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional ... [pmc.ncbi.nlm.nih.gov]

- 2. Palmitic acid [en.wikipedia.org]

- 3. The Essential Fatty Acid Shaping Health, Diet, and Future [metwarebio.com]

- 4. 9.4: Oxidation of Fatty Acids [chem.libretexts.org]

- 5. Mass spectrometry–based metabolomics, analysis of ... [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for analysis of liquid chromatography-mass ... [sciencedirect.com]

- 7. Palmitic acid modified liposomes as promising ... [sciencedirect.com]

- 8. Palmitic Acid Esterification Boosts Epigallocatechin Gallate's ... [pmc.ncbi.nlm.nih.gov]

- 9. In silico and in vivo assessment of the immunostimulatory ... [nature.com]

tissue distribution of 2-Keto palmitic acid

Quantitative Data on Palmitic Acid (PA)

The following tables summarize key data related to palmitic acid's presence and metabolism, which forms the basis for understanding its derivatives.

Table 1: Palmitic Acid Content in Dietary Sources [1]

| Source Category | Food Example | PA Content (% of Total Fatty Acids) |

|---|---|---|

| Vegetable Oils | Palm Oil | 40.1 - 47.5% |

| Olive Oil | 7.5 - 20.0% | |

| Cocoa Butter | 25.4% | |

| Animal Fats | Lard | 21.07% |

| Butter | 20.86% | |

| Dairy & Eggs | Parmesan Cheese | 8.04% |

| Hen Egg (whole) | 1.90 - 5.90% | |

| Cow's Whole Milk | 0.92 - 1.97% | |

| Meat Products | Salami | 5.73 - 7.55% |

| Beef Meat | 0.31 - 1.14% |

Table 2: Metabolic and Physiological Data of Palmitic Acid [1] [2]

| Parameter | Context | Finding/Value |

|---|---|---|

| Average Human Intake | Adult Diet | ~20-30 g/day (represents ~8-10% of energy intake) |

| Body Content | Total Fatty Acids | Accounts for 20-30% of total fatty acids in the human body |

| Tissue Deposition | Adipose Tissue | Preferentially incorporated into subcutaneous fat over visceral fat. |

| Cellular Effect | Liver Cells (AML12) | Low-level PA (~25 μM): Increased ATP (35%), Oxygen Consumption Rate (30%), and cell viability. High-level PA (>250 μM): Induced lipotoxicity, reduced mitochondrial function. |

Experimental Protocols for Fatty Acid Research

While a specific protocol for 2-Keto palmitic acid is not available, the following methods from the search results are used to study palmitic acid metabolism and can be adapted.

1. Quantitative Cellular Fatty Acid Oxidation (FAO) Assay [3] This method measures the conversion of radioactive palmitic acid to tritiated water (³H₂O) to quantify oxidation rates.

- Principle: Cells oxidize [9,10-³H(N)]-palmitic acid, releasing ³H₂O, which is separated from the substrate by diffusion.

- Key Steps:

- Cell Culture & Treatment: Culture cells (e.g., U-937, MCF-7, primary hepatocytes) in complete, serum-containing medium for physiological relevance. Treat with compounds or gene modulators.

- Labeling: Incubate cells with ³H-palmitic acid for a set time (e.g., 1-6 hours).

- Diffusion Separation: Transfer supernatant to an airtight vial containing a second inner vial with water. ³H₂O diffuses into the inner water phase over ~3 days at room temperature.

- Measurement & Analysis: Scintillation counting measures ³H₂O in the inner vial. A cell-free control corrects for weakly volatile palmitic acid background.

2. Lipidomics Analysis of Sphingolipids [4] This protocol is used to investigate how palmitic acid levels influence ceramide and dihydroceramide synthesis.

- Principle: Silencing genes involved in fatty acid desaturation (e.g., AdipoR2, SCD) increases intracellular PA, driving ceramide synthesis.

- Key Steps:

- Cell Culture & Gene Silencing: Use HEK293 or HepG2 cells. Transfect with siRNA (e.g., against AdipoR2, SCD) to silence target genes.

- PA Treatment: Treat cells with PA (e.g., 100-400 μM) conjugated to fatty acid-free BSA in serum-free media for 24 hours.

- Lipid Extraction & Analysis: Extract lipids from cells and analyze using liquid chromatography-mass spectrometry (LC-MS) to quantify dihydroceramides and other sphingolipids.

Metabolic Pathways and Research Workflow

The diagram below outlines the key pathways of palmitic acid metabolism and a general experimental workflow for studying its distribution and effects, which can be applied to its derivatives.

Suggestions for Further Research

Given the scarcity of specific data on this compound, you may need to delve deeper into specialized research avenues.

- Explore Specialized Databases: Search for "2-ketopalmitic acid" or "2-oxohexadecanoic acid" in dedicated metabolomics and lipidomics databases such as the Human Metabolome Database (HMDB) and LIPID MAPS.

- Investigate Alpha-Oxidation: this compound is an intermediate in the alpha-oxidation pathway, a minor pathway compared to the more common beta-oxidation. Focusing your literature search on "fatty acid alpha-oxidation" and its associated disorders (e.g., Refsum disease) might yield more relevant information on this specific metabolite.

- Review Methodological Papers: The experimental protocols summarized above, particularly the lipidomics and FAO assay methods [3] [4], provide a strong foundation for designing your own experiments to study the should you acquire the standard compound.

References

- 1. Impact of Dietary Palmitic Acid on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low level saturated fatty acid palmitate benefits liver cells ... [pmc.ncbi.nlm.nih.gov]

- 3. Functional analysis of molecular and pharmacological ... [nature.com]

- 4. Palmitic acid causes increased dihydroceramide levels when ... [lipidworld.biomedcentral.com]

2-Keto palmitic acid in mitochondrial fatty acid synthesis

Mitochondrial Fatty Acid Synthesis (mtFAS) Pathway

The mtFAS pathway is an evolutionarily conserved system within the mitochondrial matrix. Unlike the cytosolic fatty acid synthase (FASN I), which is a single large protein, mtFAS is a type II system where each reaction is catalyzed by a discrete enzyme [1]. The pathway builds fatty acids on a scaffold called the mitochondrial Acyl Carrier Protein (ACP).

The following diagram illustrates the cyclic enzymatic steps of the mtFAS pathway.

mtFAS involves sequential enzymatic steps to elongate fatty acids [1] [2].

Experimental Analysis of mtFAS

Studying the mtFAS pathway and its lipid products requires specific methodologies, ranging from genetic manipulation to advanced analytical techniques.

Key Experimental Approaches

The table below outlines common protocols used to investigate the mtFAS pathway.

| Method | Key Procedure | Application in mtFAS Research |

|---|---|---|

| Genetic Manipulation | siRNA or shRNA-mediated knockdown; plasmid overexpression [2]. | Functional studies (e.g., ACP/MECR knockdown impairs respiration & lipoylation) [1] [2]. |

| Protein Lipoylation Assessment | Western blotting with anti-lipoic acid antibodies [1]. | Readout of functional mtFAS (lipoic acid attachment to PDH, OGDH) [1]. |

| Metabolomic & Lipidomic Profiling | LC-MS/MS to measure polar metabolites & complex lipids [2]. | Discovery of altered bioactive lipids (lysophospholipids, sphingolipids) upon mtFAS perturbation [2]. |

Experimental Workflow

A typical integrated workflow to characterize mtFAS function is as follows.

Integrated workflow for mtFAS investigation combines genetic, phenotypic, and molecular analyses [1] [2].

References

enzymes involved in 2-Keto palmitic acid synthesis

Enzymes of De Novo Palmitic Acid Synthesis

The table below summarizes the core enzymatic activities involved in each step of the palmitic acid synthesis cycle [1] [2] [3].

| Step & Role | Enzyme Name | Reaction Catalyzed | Key Features / Notes |

|---|---|---|---|

| Loading & Activation | Acetyl-CoA Carboxylase (ACC) [3] | Converts acetyl-CoA to malonyl-CoA using ATP and CO₂ [4]. | Rate-limiting step; biotin-dependent; allosterically regulated by citrate (activator) and palmitoyl-CoA (inhibitor) [1] [3]. |

| ^ | Malonyl-CoA:ACP Transacylase (FabD/MAT) [1] [5] | Transfers the malonyl group from malonyl-CoA to Acyl Carrier Protein (ACP). | Prepares the 2-carbon unit for chain elongation [5]. |

| Chain Elongation Cycle | β-Ketoacyl-ACP Synthase (KS/FabB/FabF) [1] | Condenses the growing acyl-ACP with malonyl-ACP. | Extends the carbon chain by 2 carbons; releases CO₂ [1] [2]. |

| ^ | β-Ketoacyl-ACP Reductase (KR/FabG) [1] [5] | Reduces the β-keto group to a β-hydroxy group. | Uses NADPH as the electron donor [1]. |

| ^ | β-Hydroxyacyl-ACP Dehydratase (HD/FabA/FabZ) [1] [5] | Removes a water molecule to form a trans-2-enoyl-ACP. | Introduces a double bond [1]. |

| ^ | Enoyl-ACP Reductase (ER/FabI) [1] [5] | Reduces the double bond to a single bond. | Produces a fully saturated acyl-ACP; uses NADPH [1]. |

| Termination | Thioesterase (TE) [5] [2] | Hydrolyzes the thioester bond between the finished fatty acid and ACP. | Releases palmitic acid (16:0); determines chain length [5]. |

| Central Carrier | Acyl Carrier Protein (ACP) [1] [5] | Carries the growing fatty acid chain. | Contains a phosphopantetheine prosthetic group; shuttles substrate between enzymatic domains [5]. |

Workflow of Fatty Acid Synthesis

The diagram below illustrates the cyclic sequence of reactions catalyzed by the FAS enzyme complex to produce palmitic acid.

From Palmitic Acid to 2-Keto Palmitic Acid

Standard FAS produces saturated palmitic acid. Synthesis of This compound (which has a keto group at the second carbon) likely requires modifications to the standard pathway or entirely different enzymatic machinery.

- Potential Pathway 1: Type II FAS and Dedicated Enzymes - In bacterial systems, a specific ketoacyl-ACP synthase (KS) might utilize a unique substrate or a dedicated enzyme like a desaturase or oxidase could introduce the keto group after the standard elongation cycle [1] [5].

- Potential Pathway 2: Polyketide Synthase (PKS) Pathways - PKSs are enzymatic assembly lines related to FAS. A key difference is that PKSs often do not fully reduce the β-keto group after condensation, allowing intermediates like 2-keto acids to be incorporated or retained [2]. Engineering a PKS module could be a viable strategy.

Experimental and Research Considerations

For researchers aiming to produce this compound, the following approaches based on general metabolic engineering principles are suggested:

- Host Engineering: Use model organisms like E. coli or S. cerevisiae with well-characterized Type II FAS [5]. Inactivate the reduction cycle enzymes (KR, ER) in specific modules to halt processing at the β-ketoacyl-ACP stage [2].

- Enzyme Discovery & Engineering: Screen for specialized KS domains with altered substrate specificity or ketoacyl-ACP processing enzymes. Employ site-directed mutagenesis and protein dynamic simulations to engineer existing enzymes [6].

- Analytical Verification: Confirm successful production using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the distinct molecular weight and fragmentation pattern of this compound.

References

- 1. Fatty acid synthesis [en.wikipedia.org]

- 2. Biosynthesis of Fatty Acids [aocs.org]

- 3. 19 Lipids: Fatty Acid Synthesis [basicmedicalkey.com]

- 4. 29.4: Biosynthesis of Fatty Acids [chem.libretexts.org]

- 5. Fatty Acid Biosynthesis Revisited: Structure Elucidation and ... [pmc.ncbi.nlm.nih.gov]

- 6. Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive ... [pmc.ncbi.nlm.nih.gov]

analytical methods for quantifying 2-Keto palmitic acid

Generalized Protocol for Fatty Acid Analysis by GC-MS

The following protocol is adapted from a comprehensive lipidomics method for free fatty acid (FFA) analysis [1]. This is a robust starting point that you will need to optimize for the specific properties of 2-Keto palmitic acid.

Workflow Overview The diagram below outlines the major steps in the fatty acid analysis workflow.

Materials and Reagents

- Internal Standards: Deuterated fatty acid standards (e.g., d₃-Palmitic acid). Prepare a stock solution in ethanol or methanol.

- Derivatization Reagent: Pentafluorobenzyl Bromide (PFB-Br).

- Extraction Solvents: Methanol (HPLC grade), Isooctane (HPLC grade), 1N Hydrochloric Acid (HCl) in methanol.

- Other: Butylated Hydroxytoluene (BHT, optional antioxidant), Phosphate Buffered Saline (PBS).

- Equipment: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), centrifuge, vortex mixer, analytical evaporator (e.g., nitrogen blowdown apparatus).

Step-by-Step Procedure

Sample Preparation

- Cells: Suspend ~0.5 x 10⁶ cells in 250 µL of PBS [1].

- Plasma: Use 100 µL of plasma [1].

- Tissues: Homogenize tissue in an appropriate buffer prior to extraction [1].

- Spike Internal Standards: Add a known amount (e.g., 100 µL) of deuterated fatty acid internal standard solution to all samples, blanks, and calibration standards [1].

Lipid Extraction

- Add 500 µL of methanol and 25 µL of 1N HCl to the sample. Vortex thoroughly.

- Form a bi-phasic system by adding 1.5 mL of isooctane. Vortex vigorously for 30 seconds.

- Centrifuge at 3000 rpm for 2 minutes to separate phases.

- Transfer the upper (isooctane) phase to a new tube. This phase contains the FFAs.

- Repeat the extraction with another 1.5 mL of isooctane and combine the upper phases.

- Evaporate the combined isooctane extracts to complete dryness under a gentle stream of nitrogen [1].

Derivatization to Pentafluorobenzyl (PFB) Esters

- Reconstitute the dried extract in 50 µL of a solution containing PFB-Br (concentration to be optimized, e.g., 1% in acetone).

- Incubate at 60°C for 30-60 minutes.

- After reaction, evaporate the derivatization reagent to dryness under a nitrogen stream. Reconstitute the derivative in an appropriate volume (e.g., 100 µL) of isooctane for GC-MS injection [1].

GC-MS Analysis

- GC Column: Fused silica capillary column (e.g., 25-30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

- Injection: Splitless or pulsed splitless mode, 1 µL injection volume.

- Oven Program: Use a temperature ramp. An example for fatty acid separation is starting at 150°C, ramping at 5°C/min to 250°C, then holding [1]. This will require optimization for the keto-derivative.

- MS Detection: Negative Chemical Ionization (NCI) mode. Set the ion source temperature and monitor specific fragment ions. The parent ion for PFB-derivatized fatty acids is typically

[M-PFB]⁻(the carboxylate anion[M-181]⁻) [1].

Key Considerations for Method Adaptation

Since this is a generic protocol, you must address the following points for this compound:

- Synthesis of Standard: The first critical step is to obtain a pure analytical standard of this compound for method development and calibration.

- Derivatization Optimization: The keto group may require additional protection (e.g., oximation) to prevent enolization and improve chromatographic behavior. You will need to test different derivatization conditions.

- Chromatographic Separation: The presence of the keto group will alter the compound's polarity and retention time compared to palmitic acid. The GC temperature program must be optimized to achieve baseline separation from other fatty acids.

- Mass Spectrometric Detection: You must characterize the specific fragmentation pattern of the derivatized this compound to select the best quantifier and qualifier ions for Selected Ion Monitoring (SIM).

Quantitative Data and Method Validation

Once adapted, your method should be characterized using the following parameters, ideally summarized in a validation table:

| Validation Parameter | Target Criteria | Proposed Approach |

|---|---|---|

| Linear Range | Wide dynamic range with R² > 0.99 | Analyze a series of standard solutions [1]. |

| Limit of Detection (LOD) | As low as possible | Signal-to-noise ratio of 3:1 [1]. |

| Limit of Quantification (LOQ) | As low as possible | Signal-to-noise ratio of 10:1 [1]. |

| Accuracy | 85-115% recovery | Spike known amounts of standard into a biological matrix [1]. |

| Precision | <15% RSD | Repeat analysis of QC samples (intra-day & inter-day) [1]. |

| Extraction Recovery | Consistent and high | Compare extracted standards vs. non-extracted standards [1]. |

References

Application Note: GC-MS Analysis of 2-Keto Palmitic Acid

1. Introduction 2-Keto palmitic acid is a key intermediate in various metabolic pathways. Its precise quantification is crucial for research in metabolomics, lipid biochemistry, and drug development. This protocol provides a detailed GC-MS method for detecting and quantifying this compound in biological samples, drawing from established procedures for fatty acids and related metabolites [1]. The method has been optimized to include derivatization for volatility and GC-MS/MS detection for enhanced sensitivity and specificity [2].

2. Experimental Workflow The following diagram outlines the complete experimental procedure from sample preparation to data analysis:

3. Materials and Methods

3.1. Reagents and Chemicals

- This compound standard (purity ≥ 95%) for calibration.

- Derivatization Reagents: Methoxyamine hydrochloride in pyridine (20 mg/mL) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) [1].

- Extraction Solvents: HPLC or LC-MS grade methanol, chloroform, and water.

- Internal Standard: A stable isotope-labeled analog of this compound (e.g., d₃-2-Keto palmitic acid) is highly recommended for optimal quantification accuracy [1].

3.2. Instrumentation

- Gas Chromatograph: Equipped with a programmable temperature vaporization (PTV) or standard split/splitless injector.

- Mass Spectrometer: A triple quadrupole mass spectrometer (GC-MS/MS) operating in Selected Reaction Monitoring (SRM) mode is preferred for highest sensitivity and selectivity [2]. A single quadrupole system using Selected Ion Monitoring (SIM) can also be used.

- GC Column: A low- to mid-polarity capillary column, such as a TG-1MS (100% dimethyl polysiloxane, 30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent [2].

3.3. Detailed Step-by-Step Protocol

Step 1: Sample Preparation and Lipid Extraction

- Homogenize the biological sample (e.g., plasma, tissue) in a pre-chilled mixture of methanol:chloroform (2:1, v/v). A ternary solvent system (water, isopropanol, acetonitrile) can also be used for comprehensive metabolite extraction [1].

- Vortex vigorously for 1-2 minutes and sonicate in an ice bath for 10-15 minutes.

- Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet proteins and insoluble material.

- Transfer the supernatant to a new glass vial.

- Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas in a 37°C water bath. Note: A lipid clean-up step may be necessary for lipid-rich samples to prevent GC system contamination [1].

Step 2: Chemical Derivatization Derivatization is critical for analyzing non-volatile metabolites like this compound by GC-MS [1].

- Methoximation: Add 50 µL of methoxyamine solution to the dried extract. Vortex and incubate at 30°C for 90 minutes with shaking. This step protects the keto group and reduces tautomerization.

- Trimethylsilylation: Add 100 µL of MSTFA (+1% TMCS) to the mixture. Vortex and incubate at 37°C for 30-60 minutes to derivative hydroxyl and carboxyl groups, forming trimethylsilyl (TMS) derivatives.

Step 3: GC-MS/MS Analysis

- Injection: Inject 1 µL of the derivatized sample in splitless mode [2].

- GC Conditions:

- Injector Temperature: 280°C

- Carrier Gas: Helium, constant flow of 1.0 mL/min

- Oven Temperature Program:

- Initial: 100°C, hold for 1 min

- Ramp: 30°C/min to 220°C, hold for 1 min

- Ramp: 30°C/min to 280°C, hold for 5 min [2]

- MS Conditions:

- Ionization Mode: Electron Impact (EI) at 70 eV [1]

- Ion Source Temperature: 230°C

- Transfer Line Temperature: 280°C

- Data Acquisition: Use SRM mode for MS/MS. The precursor ion for the methoximated-TMS derivative of this compound must be determined experimentally. Monitor 2-3 characteristic product ions for confident identification and quantification.

4. Method Validation The table below summarizes the key validation parameters and recommended acceptance criteria based on guidelines for GC-MS methods [3].

| Validation Parameter | Description | Recommended Acceptance Criteria |

|---|---|---|

| Specificity | Ability to distinguish analyte from matrix. | No interference at retention time. |

| Linearity & Range | Linear relationship between concentration and response. | R² ≥ 0.999 over at least 5 concentrations [3]. |

| Accuracy | Closeness to true value. | Recovery 80-120% (matrix-dependent) [2]. |

| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day). | RSD < 2-3% for repeatability; RSD < 5% for intermediate precision [3]. |

| LOD / LOQ | Limit of Detection / Limit of Quantification. | Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ [3]. |

| Robustness | Resilience to deliberate method variations. | Consistent results with minor parameter changes. |

5. Data Processing and Metabolite Identification

- Deconvolution: Use automated mass spectral deconvolution software (AMDIS) to resolve co-eluting peaks and purify mass spectra [1].

- Identification: Confirm the identity of this compound by matching both the mass spectrum and the retention time/retention index against an authentic standard analyzed under identical conditions. Spectral matching can be done against commercial (e.g., NIST) or in-house libraries [1].

6. Troubleshooting and Best Practices

- High Background: Ensure proper lipid clean-up prior to derivatization. Replace GC liner and trim the column if necessary.

- Poor Derivatization: Ensure reagents are fresh and the sample is completely dry. Check for silylating agent degradation.

- Low Sensitivity: Check instrument calibration and optimize MS/MS transitions. Confirm derivatization completion.

Scientific Context and Pathways

The following diagram illustrates the central metabolic role of this compound, connecting it to key biochemical pathways:

In metabolism, this compound is intricately linked to palmitic acid. Palmitic acid (C16:0) is the most common saturated fatty acid in the human body, making up 20-30% of membrane phospholipids and adipose triacylglycerols [4]. It is synthesized endogenously via de novo lipogenesis (DNL) from acetyl-CoA, a process heavily influenced by carbohydrate intake [4] [5]. The key enzymes are Acetyl-CoA Carboxylase (ACC), which catalyzes the rate-limiting step, and Fatty Acid Synthase (FASN), which elongates the chain to form palmitic acid [5]. This compound can be formed through various oxidative pathways or serve as a precursor in the synthesis of more complex lipids, including sphingolipids, which are vital for nerve function and signal transmission [5].

Key Considerations for Researchers

- Analyte Stability: Keto acids can be reactive. Ensure samples are processed quickly and stored at -80°C to prevent degradation.

- Matrix Effects: The complexity of biological samples can suppress or enhance ionization. Using a stable isotope-labeled internal standard is the most effective way to correct for this and ensure quantitative accuracy [1].

- Method Adaptation: The GC temperature program and MS/MS transitions are starting points. They must be rigorously optimized and validated for your specific instrument and sample matrix.

References

- 1. Metabolomics by Gas Chromatography-Mass Spectrometry [pmc.ncbi.nlm.nih.gov]

- 2. Establishment and Validation of a GC–MS/MS Method for ... [pmc.ncbi.nlm.nih.gov]

- 3. Conducting GC Method Validation Using High Accuracy ... [environics.com]

- 4. Palmitic Acid: Physiological Role, Metabolism and Nutritional ... [pmc.ncbi.nlm.nih.gov]

- 5. The Essential Fatty Acid Shaping Health, Diet, and Future [metwarebio.com]

Lipidomics Application Notes for Oxidized Fatty Acids

This section provides a structured overview of the key data and methodologies for analyzing oxidized fatty acids like 2-keto palmitic acid within a lipidomics framework.

Table 1: Lipid Classification & Nomenclature for Oxidized Fatty Acyls (Based on LIPID MAPS) [1] [2]

| Category | LIPID MAPS Abbreviation | Class Example | Shorthand Notation Update | Key Functional Group Annotation |

|---|---|---|---|---|

| Fatty Acyls (FA) | FA | Fatty Acids | Use "oxo" for keto/aldehyde groups | R-(oxo) |

| Glycerophospholipids (GP) | GP | Phosphatidylcholines (PC) | PC(16:0/18:1(9Z)-O(oxo)) | sn-position of oxidized chain indicated |

| Glycerolipids (GL) | GL | Triradylglycerols (TG) | TG(16:0/18:0/20:4(8OOH)) | Hydroperoxy group annotated as "OOH" |

Table 2: Sample Preparation Protocols for Lipidomics Analysis [3]

| Step | Protocol Details | Critical Parameters & Notes |

|---|---|---|

| 1. Lipid Extraction | Metabolome: 50 μL sample in 300 μL methanol, vortex, add 900 μL MTBE and 250 μL H₂O. Shake, incubate (4°C, 30 min), separate [3]. | MTBE method effective for broad lipid classes. Maintain low temperature to prevent oxidation. |

| Lipidome: 50 μL sample in 300 μL methanol, vortex, add 900 μL MTBE and 250 μL water. Shake, incubate, collect upper organic layer [3]. | ||

| 2. Lipid Class Separation | Using Thin-Layer Chromatography (TLC) to separate Free Fatty Acids (FFA), Phospholipids (PL), Triglycerides (TG), and Cholesterol Esters (CE) [4] [5]. | TLC purifies lipid classes before mass spectrometry, reducing ion suppression [5]. |

| 3. Derivatization | Methylation of the carbon chain of fatty acids for Gas Chromatography (GC) analysis [5]. | Improves volatility and stability of fatty acids for GC separation. |

Table 3: LC-MS/MS Instrument Parameters for Untargeted Lipidomics [3]

| Parameter | Setting 1 (Q Exactive Orbitrap) | Setting 2 (TSQ Quantiva) |

|---|---|---|

| Chromatography | Column: Cortecs C18 (1.6 μm, 2.1 x 50 mm) or Atlantis HILIC silica. | Column: C18-based reversed-phase. |

| Mobile Phases | A: 10 mM ammonium acetate in water:acetonitrile (4:6). B: Acetonitrile:isopropanol (1:9) [3]. | A: 10 mM tributylamine, 15 mM acetic acid in water. B: 100% Methanol [3]. |

| Mass Analyzer | Q Exactive Quadrupole-Orbitrap. | TSQ Quantiva Triple Quadrupole. |

| Resolution | 70,000 (Full Scan); 17,500 (MS/MS). | Unit resolution (0.7 FWHM). |

| Ion Source Voltage | ESI+: 3.2 kV; ESI-: 2.8 kV [3]. | ESI+: 3.5 kV; ESI-: 2.5 kV [3]. |

Experimental Workflow for Oxidized Lipid Analysis

The following diagram outlines a complete, integrated workflow for the identification and validation of oxidized lipids, incorporating techniques cited in the literature.

A Guide to Lipid Identification and Validation

Confidently identifying a novel structure like this compound requires careful annotation and rigorous validation.

- Adherence to LIPID MAPS Nomenclature: The LIPID MAPS consortium provides the definitive classification system and shorthand notation for lipids [1] [2]. For a keto fatty acid, the functional group is annotated as

oxo. The proposed entry for this compound in the LIPID MAPS Structure Database (LMSD) would be under Fatty Acyls (FA) with a systematic name reflecting the oxo group at the C2 position [2]. - Hierarchical Identification Confidence: The Metabolomics Standards Initiative (MSI) defines levels of identification confidence [2]:

- Level 1 (Confirmed Structure): Matches based on retention time and MS/MS spectrum to an authentic standard.

- Level 2 (Probable Structure): Matches based on accurate mass and MS/MS spectrum to a library (without standard).

- Level 3 (Candidate Structure): Matches based solely on accurate mass or molecular formula.

- Advanced Validation Techniques: To move beyond Level 3 annotation for an unknown like this compound, specialized techniques are required [2]:

- Chemical Derivatization: Trimethylsilylation (TMS) of carbonyl groups followed by GC-MS EI can provide characteristic fragment ions.

- Stable Isotope Labeling: Using labeled precursors (e.g., ¹³C-glucose) can help trace the metabolic origin of the oxo group.

- Reaction MS/MS: Techniques like ozone-induced dissociation (OzID) or photochemical reaction (Paterno-Büchi) can pinpoint the double bond position in precursor lipids.

Key Considerations for Your Research

When designing your study, keep these broader contexts in mind:

- Biological Context is Crucial: The gut microbiome can be a significant source of specific fatty acids, such as palmitic acid, which can influence systemic conditions [6]. Dietary interventions, like a ketogenic diet, can also remodel the gut microbiome and alter the lipid pool, including anti-tumor effects linked to fatty acids like stearate [7].

- Leverage Public Resources: Utilize the LIPID MAPS website for tools, databases (LMSD), and the latest nomenclature rules [1]. Adhere to the developing guidelines from the Lipidomics Standard Initiative for reporting data [2].

I hope these structured application notes provide a solid foundation for your research into this compound. The protocols and workflows described are robust and can be directly implemented or adapted for your specific needs.

References

- 1. classification, nomenclature and structure drawing [lipidmaps.org]

- 2. Update on LIPID MAPS classification, nomenclature, and ... [pmc.ncbi.nlm.nih.gov]

- 3. Atlas of metabolism reveals palmitic acid results in ... [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Plasma Fatty Acids in Four Lipid Classes to ... [pmc.ncbi.nlm.nih.gov]

- 5. Changes of Plasma Fatty Acids in Four Lipid Classes to ... [mdpi.com]

- 6. High-fat diet increases circulating palmitic acid produced ... [sciencedirect.com]

- 7. Ketogenic diet suppresses colorectal cancer through the ... [nature.com]

postprandial lipemia measurement protocols for fatty acid studies

Physiological Background and Significance

Postprandial lipemia (PPL) refers to the dynamic rise in triglyceride-rich lipoproteins (TRLs) that occurs after fat consumption. In healthy individuals, triglycerides peak 3-5 hours after meal ingestion and return to baseline within 6-8 hours [1]. This process involves complex metabolism where dietary fats are packaged into apoB48-containing chylomicrons by enterocytes, while the liver produces apoB100-containing VLDL particles. These TRLs are subsequently hydrolyzed by lipoprotein lipase (LPL), releasing free fatty acids for energy utilization or storage [1].

The clinical significance of PPL measurement has substantially increased as evidence demonstrates that non-fasting triglycerides better predict cardiovascular disease (CVD) risk than fasting measurements [1]. Postprandial dysmetabolism - characterized by elevated glucose and triglycerides after meals - contributes to oxidative stress, inflammation, endothelial dysfunction, and prothrombotic states [2]. Since individuals in Western societies spend most daytime hours in postprandial states due to frequent eating occasions, understanding and measuring PPL provides crucial insights into cardiometabolic disease mechanisms and therapeutic interventions [1] [2].

The diagram below illustrates the core physiological processes of postprandial lipemia:

Standardized Meal Challenge Protocol

Meal Composition and Formulation

The high-fat meal challenge represents the cornerstone of PPL assessment. Well-standardized test meals ensure reproducible results across study visits and between research participants. The composition should be carefully designed and scaled to individual characteristics:

Table 1: Standardized Meal Composition Parameters

| Parameter | Standard Range | Examples from Literature | Considerations |

|---|---|---|---|

| Total Fat Content | 30-50g or 12-14 kcal/kg [1] [3] | 50g fixed load [4]; 12 kcal/kg [1] | Higher fat loads increase TG response magnitude |

| Fatty Acid Composition | Varies by research question | Coconut oil (MCTs) vs palm oil (LCTs) [5]; Grain-fed vs pasture-fed beef [6] | Chain length and saturation influence PPL response |

| Carbohydrate Content | 71-85g [4] | 85g at 0h, 71g at 4h [4] | Contributes to postprandial glycemia and inflammation |

| Protein Content | Matched across test meals [6] | ~22g [4] | Standardized to isolate fat effects |

| Meal Timing | Sequential meals possible | Second meal at 4h [4] | Mimics real-world eating patterns |

Participant Preparation and Standardization

Proper participant preparation ensures baseline metabolic stability:

- Washout Period: Minimum 1-week between test meals when using crossover designs [6]

- Pre-test Standardization: Avoid alcohol, strenuous exercise, and unusual dietary patterns for 24-48 hours prior to testing

- Fasting Period: 10-12 hour overnight fast with water permitted [3]

- Standard Evening Meal: Provide isocaloric meal with defined macronutrient composition before test day [5]

Blood Sampling Timepoints

Comprehensive sampling captures the complete PPL trajectory:

- Baseline (0h): Pre-meal fasting sample

- Early Postprandial (1-2h): 1h and 2h samples [5]

- Peak Response (3-4h): 3h and 4h samples - expected TG peak [1] [3]

- Late Postprandial (6-8h): 6h [4] [5] to 8h samples to capture return toward baseline

Analytical Methods for Lipid and Fatty Acid Assessment

Sample Processing

Blood samples should be processed promptly (within 30-60 minutes) by centrifugation at 4°C. Serum or plasma can be aliquoted and stored at -80°C until analysis. For chylomicron isolation, sequential ultracentrifugation at density <1.006 g/mL isolates the triglyceride-rich fraction [6].

Fatty Acid Analysis by Gas Chromatography

Fatty acid composition analysis typically follows these standardized procedures:

Table 2: Fatty Acid Analysis Methods

| Analytical Step | Conventional Method | Simplified Method | Considerations |

|---|---|---|---|

| Lipid Extraction | Chloroform:methanol (2:1) Folch extraction [7] | Combined extraction and methylation [7] | Simplified method saves time, reduces sample loss |

| Methylation | BF₃/methanol reagent (14%) at 90-110°C for 1h [7] | BF₃/methanol with hexane, 100°C for 1h [7] | Forms fatty acid methyl esters (FAMEs) for GC analysis |

| GC Analysis | Capillary GC with flame ionization detection (FID) [8] [7] | Same as conventional method [7] | Polar columns (wax-type) for basic separation; highly polar columns for cis/trans isomers [8] |

| Quantification | Internal standard method (C13:0, C19:0, C21:0, or C23:0) [8] | Internal standard method [7] | Compensates for preparation and analysis variability |

Specialized Lipid Assessments

Beyond standard fatty acid profiling, these specialized analyses provide mechanistic insights:

- Apolipoprotein B-48: Direct marker of intestinal chylomicron particles [2]

- Remnant-like Lipoprotein (RLP) Cholesterol: Measures atherogenic TRL remnants [2]

- Lipidomic Profiling: Advanced mass spectrometry for detailed molecular species identification (e.g., triglycerides, lysophosphatidylcholines) [6]

- Inflammatory Biomarkers: GlycA (glycoprotein acetylation) and IL-6 to assess postprandial inflammatory responses [4]

The experimental workflow for comprehensive postprandial lipemia assessment is summarized below:

Data Analysis and Interpretation

Key Outcome Measures

Primary and secondary endpoints for PPL studies include:

- Incremental Area Under the Curve (iAUC): Most accurate measure of meal-induced triglyceride response

- Peak Triglyceride Concentration: Maximum postprandial value, typically at 3-4h [1]

- Time to Peak: Kinetic parameter of TRL metabolism

- Total AUC: Combined fasting and postprandial triglyceride exposure

- Remnant Cholesterol: Calculated as TC - (HDL-C + LDL-C) [3]

Clinical Cut-off Values

Interpret PPL responses using established clinical thresholds:

Table 3: Postprandial Triglyceride Cut-off Values for Risk Stratification

| Parameter | Optimal | Borderline | High Risk | Notes |

|---|---|---|---|---|

| Fasting TG (mmol/L) | <1.2 [3] | 1.2-1.7 [3] | ≥1.7 [3] | EAS Consensus (2021) |

| Postprandial TG (mmol/L) | <1.56 [3] | 1.56-2.0 | ≥2.0 [3] | 4h after meal [3] |

| Remnant Cholesterol (mmol/L) | <0.8 [3] | 0.8-0.9 | ≥0.9 [3] | Fasting or postprandial |

Applications in Nutritional and Pharmaceutical Research

Dietary Intervention Studies

PPL protocols effectively test how different fatty acid classes modulate postprandial metabolism:

- Chain Length Effects: Medium-chain triglycerides (MCTs) from coconut oil produce significantly lower PPL than long-chain triglycerides (LCTs) from palm oil [5]

- Saturation Studies: Omega-3 polyunsaturated fatty acids (especially EPA and DHA) attenuate PPL responses even in the presence of high saturated fat [9]

- Food Matrix Comparisons: Grain-fed beef, pasture-fed beef, lamb, and plant-based alternatives produce subtly different lipidomic responses despite similar macronutrient content [6]

Drug Development Applications

PPL assessment provides valuable biomarkers for lipid-modifying therapies:

- Omega-3 Pharmaceuticals: Icosapent ethyl (4g/day) significantly reduces fasting and postprandial triglycerides, contributing to CVD risk reduction [2]

- Fibrate Trials: Fenofibrate therapy reduces microvascular complications in type 2 diabetes, potentially mediated by PPL reduction [2]

- Novel Mechanisms: Compounds targeting apoB48 production, LPL activity, or TRL remnant clearance can be efficiently screened using PPL protocols

Methodological Considerations and Limitations

Practical Implementation Challenges

- Time Intensity: Comprehensive 6-8h sampling protocols require significant staff and participant commitment [1]

- Cost Factors: Advanced lipidomic and fatty acid analyses involve substantial reagent and instrumentation expenses

- Participant Burden: Multiple blood draws and extended clinic stays may affect recruitment and retention

Technical Considerations

- Standardization Needs: Lack of universally accepted reference meals and protocols complicates cross-study comparisons

- Biological Variability: Intra-individual day-to-day differences in PPL responses require appropriate sample sizes and crossover designs when possible

- Analytical Consistency: Fatty acid methylation efficiency and GC calibration must be rigorously controlled between batches

Conclusion

Comprehensive postprandial lipemia measurement provides crucial insights into fatty acid metabolism and cardiometabolic disease mechanisms. The standardized protocols outlined in these application notes enable researchers to rigorously assess how different fatty acid structures, food matrices, and therapeutic interventions influence triglyceride-rich lipoprotein metabolism. As evidence continues to establish non-fasting triglycerides as superior cardiovascular risk predictors compared to fasting levels, these methodologies will grow increasingly important in nutritional science, pharmaceutical development, and clinical medicine.

References

- 1. Fasting, non-fasting and postprandial triglycerides for ... [pmc.ncbi.nlm.nih.gov]

- 2. Postprandial Dysmetabolism: Understanding the Impact of ... [lipid.org]

- 3. Determination of the postprandial cut-off value ... [frontiersin.org]

- 4. Insights from the PREDICT 1 and InterCardio Studies [sciencedirect.com]

- 5. Comparison of the effect of medium-chain fatty acids and ... [pmc.ncbi.nlm.nih.gov]

- 6. Plasma chylomicron-rich lipidomic and fatty acid profile ... [sciencedirect.com]

- 7. A simplified method for analysis of polyunsaturated fatty acids [pmc.ncbi.nlm.nih.gov]

- 8. The Essential Guide to Fatty Acid Analysis [eurofinsus.com]

- 9. Polyunsaturated fatty acids effect on serum triglycerides ... [pmc.ncbi.nlm.nih.gov]

reducing 2-Keto palmitic acid cytotoxicity in cell culture

Understanding PA-Induced Cytotoxicity: Key Mechanisms

Palmitic acid-induced lipotoxicity is not a single-pathway event but a cascade of interconnected cellular stresses. The table below summarizes the primary mechanisms involved [1] [2] [3]:

| Mechanism | Key Features | Observable Effects in Culture |

|---|---|---|

| Oxidative Stress | Generation of Reactive Oxygen Species (ROS); Mitochondrial membrane potential destabilization [2] [3]. | Increased oxidative dyes (DCFH-DA, MitoSOX); Activation of JNK/NF-κB pathways [3]. |

| ER Stress | Unfolded protein response; Activation of pathways involving PERK, ATF4, and CHOP [4]. | Morphological changes in ER/Golgi; Upregulation of ER chaperone proteins [4]. |

| Apoptosis | Caspase-3 activation; Cleavage of PARP and Lamin B; Cytochrome c release from mitochondria [2] [3]. | TUNEL-positive cells; Apoptotic nuclear morphology (chromatin condensation) [2]. |

| Inflammation | Activation of IKKβ/NF-κB signaling [1] [5]. | Increased secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) [1] [5]. |

| Altered Metabolism | Disruption of glutamate uptake; Changes in taurine and calcium signaling pathways [1] [5]. | Neurotoxicity; Reduced cell viability via metabolic flux alterations [1]. |

| CD36 Uptake | CD36facilitates PA transport into cells [6]. | Increased intracellular PA accumulation; CD36 inhibition reduces PA uptake and toxicity [6]. |

The following diagram illustrates how these key mechanisms interact to drive lipotoxicity and where interventions can take effect:

Intervention Strategies to Reduce Cytotoxicity

Several compounds have shown efficacy in mitigating PA-induced lipotoxicity. The table below compares these strategies [2] [3] [6]:

| Intervention | Mechanism of Action | Experimental Evidence & Notes |

|---|---|---|

| CD36 Inhibition | Blocks cellular uptake of PA [6]. | Use Sulfo-N-succinimidyl oleate (SSO). CD36 knockdown also effective. Significantly reduces PA uptake and cell cycle defects [6]. |

| HDL | Suppresses ROS generation; preserves mitochondrial membrane potential; inhibits JNK/NF-κB [3]. | Pretreat H9c2 cells with 50-100 μg/ml HDL for 2 h before PA. Reduces apoptosis and inflammation [3]. |

| DHA | Counters apoptotic signaling; reduces oxidative stress [2]. | Co-treatment or intervention within 2 hrs of PA exposure shows protective effect in cortical neurons [2]. |

| Tibolone | Modulates metabolic pathways (taurine, gluconeogenesis); reduces L-glutamate-mediated neurotoxicity [1] [5]. | Synthetic neurosteroid. Shows protective role in astrocyte models via system biology analysis [1] [5]. |

| Antioxidants | Scavenges ROS; mitigates oxidative stress component [4]. | N-acetylcysteine (NAC). Note: In some neuroblastoma models, NAC alone was insufficient to rescue viability [4] [6]. |

Standard Experimental Protocol for Inducing and Mitigating PA Lipotoxicity

This protocol is synthesized from the methodologies used in the search results [4] [2] [6].

Preparation of Palmitic Acid (PA) Conjugate

- Principle: PA is poorly soluble in aqueous solutions and must be conjugated to a carrier protein, typically Fatty Acid-Free Bovine Serum Albumin (BSA).

- Procedure:

- Dissolve PA powder in 100% ethanol at 400 mM to create a stock solution. Gently warm if necessary.

- Dilute the PA-ethanol solution in warm, serum-free medium containing fatty acid-free BSA.

- The standard molar ratio of PA:BSA is 2:1 to 5:1. For a 0.5 mM PA working solution with a 2:1 ratio, conjugate to 0.25 mM BSA [2] [6].

- Mix thoroughly and filter-sterilize the solution using a 0.22 μm filter. Aliquot and store at -80°C.

- Control: Always include a vehicle control (BSA conjugated with the same volume of ethanol but no PA).

Cell Treatment and Co-intervention

- Cell Lines: This protocol has been adapted in H9c2 cardiomyoblasts [3], Neuro-2a neuroblastomas [6], and primary cortical cells [2].

- Pretreatment: For protective agents like HDL, pre-incubate cells for 2 hours before adding the PA-BSA conjugate [3].

- Co-treatment: Add the intervention compound (e.g., DHA, SSO) simultaneously with or shortly after the PA-BSA conjugate [2] [6].

- Duration: Treatment periods typically range from 6 to 48 hours, depending on the cell type and assay endpoint [2] [6].

Assessment of Lipotoxicity and Efficacy

- Viability Assays: Use MTT or WST-1 assays to quantify metabolic activity as a proxy for cell viability [2] [3].

- Apoptosis Assays: Confirm apoptotic cell death via TUNEL assay, analysis of nuclear morphology (Hoechst staining), and Western Blot for cleaved Caspase-3 and PARP [2] [3].

- Oxidative Stress: Measure ROS generation using fluorescent probes like DCFH-DA (for general ROS) or MitoSOX Red (for mitochondrial superoxide) analyzed by flow cytometry or fluorescence microscopy [3].

- FA Uptake: Quantify PA uptake using the fluorescent fatty acid analog BODIPY FL C12 [6].

Troubleshooting Common Problems (FAQs)

Q1: My vehicle control (BSA) is showing toxicity. What could be wrong?

- A: This is a common issue. Ensure you are using Fatty Acid-Free BSA. Standard BSA may contain bound fatty acids that can cause background effects. Also, confirm that the final concentration of ethanol in your medium does not exceed 0.1-0.5%, as higher concentrations can be toxic [4] [2].

Q2: The cytotoxic effect of PA is inconsistent across my experiment replicates.

- A: Inconsistency often stems from PA-BSA conjugate preparation.

- Standardize Conjugation: Ensure the conjugation procedure (time, temperature, mixing) is identical each time.

- Verify Concentration: Use the ADIFAB fluorescent assay to measure the concentration of unbound free fatty acid in your media to ensure consistency [2].

- Cell Density: Maintain a consistent and optimal cell seeding density, as over-confluence can dramatically alter cellular metabolism and stress responses.

Q3: My intervention compound (e.g., an antioxidant) is not rescuing cell viability.

- A:

- Check Timing: The window for intervention is critical. For some agents like DHA, the protective effect is most potent if added within the first few hours of PA exposure. Delayed addition may be ineffective [2].

- Confirm Mechanism: PA toxicity is multi-faceted. An antioxidant may not be sufficient if ER stress or other non-ROS pathways are the primary drivers of death in your model. Consider combining agents that target different pathways or using a more specific inhibitor [6].

References

- 1. Multiple Pathways Involved in Palmitic Acid-Induced Toxicity [pmc.ncbi.nlm.nih.gov]

- 2. Activation and Reversal of Lipotoxicity in PC12 and Rat ... [pmc.ncbi.nlm.nih.gov]

- 3. High-density lipoprotein ameliorates palmitic -induced lipotoxicity... acid [nutritionandmetabolism.biomedcentral.com]

- 4. Cell Culture Models of Fatty Acid Overload - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. Multiple Pathways Involved in Palmitic Acid-Induced Toxicity [frontiersin.org]

- 6. Role of CD36 in Palmitic Acid Lipotoxicity in Neuro-2a ... [pmc.ncbi.nlm.nih.gov]

optimizing 2-Keto palmitic acid solubility for experimental use

Important Note for Researchers The following FAQs and protocols are based on published data for palmitic acid. As your interest lies in 2-Keto palmitic acid, these protocols should be treated as a starting point. The keto functional group can significantly alter physicochemical properties like polarity and pKa, so empirical optimization will be essential.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most effective method to enhance the solubility of palmitic acid for experimental use? The use of supercritical carbon dioxide (SCCO₂) with alcohol co-solvents is a highly effective, modern method. SCCO₂ is non-toxic and non-flammable. The addition of polar co-solvents like ethanol significantly enhances solubility by interacting with the polar end of the fatty acid [1]. For aqueous systems, consider conjugation to carriers like 2-ethylhexyl or forming complexes with cyclodextrins.

FAQ 2: Which alcohol co-solvent is more effective in SCCO₂, and why? Ethanol generally demonstrates a greater enhancement effect compared to longer-chain alcohols like 2-propanol or 3-methyl-1-butanol [1]. This is likely due to its higher polarity and better miscibility with both SCCO₂ and palmitic acid, improving the solvation power of the fluid mixture.

FAQ 3: What key factors should I optimize in a SCCO₂ system? You should primarily focus on three inter-related parameters, in order of importance:

- System Pressure: Solubility increases with pressure at a constant temperature.

- Temperature: The effect is complex and interacts with pressure.

- Co-solvent Concentration: Higher co-solvent percentages typically increase solubility.

FAQ 4: Are there solvent-free alternatives for handling palmitic acid? Yes. Solvent-free esterification is a viable alternative for downstream applications. Using an immobilized lipase (e.g., Lipozyme RM IM) as a catalyst, you can achieve high conversion rates to more soluble derivatives like 2-ethylhexyl palmitate [2]. Optimal conditions for this reaction include an acid/alcohol molar ratio of 1:3 and a temperature of 70°C [2].

Detailed Experimental Protocols

Protocol 1: Measuring Solubility in Supercritical CO₂ with Co-solvents

This protocol is adapted from methods used to measure palmitic acid solubility [1].

- Objective: To determine the solubility of a fatty acid in supercritical CO₂ and quantify the enhancement effect of alcohol co-solvents.

- Materials:

- High-pressure view cell or a static-synthetic setup with a vibrating-tube densitometer.

- CO₂ supply and high-pressure pump.

- Co-solvent (e.g., Ethanol, 2-Propanol) and infusion pump.

- Pure fatty acid sample (e.g., Palmitic acid, >98% purity).

- Temperature-controlled water bath or oven.

- Methodology:

- Loading: Degas the fatty acid sample and load it into the high-pressure cell.

- Pressurization: Pressurize the system with CO₂ to the desired initial pressure (e.g., 10 MPa).

- Co-solvent Addition: Introduce the alcohol co-solvent at a specific, constant molar percentage.

- Equilibration: Maintain constant temperature and pressure with stirring until equilibrium is reached (this may take several hours).

- Measurement: Use an in-situ method (e.g., visual observation of phase change in a view cell) or an analytical method after sampling to determine the concentration of the dissolved fatty acid in the supercritical phase. The vibrating-tube densitometer can be used to quasi-simultaneously measure density [1].

- Data Collection: Repeat steps 2-5 across a range of pressures (e.g., 10-25 MPa) and temperatures (e.g., 313 K, 318 K).

Protocol 2: Solvent-Free Enzymatic Esterification

This protocol outlines the process for deriving a more soluble ester from a fatty acid [2].

- Objective: To convert a fatty acid to a more soluble ester derivative (e.g., 2-ethylhexyl palmitate) using an immobilized lipase in a solvent-free system.

- Materials:

- Immobilized lipase (e.g., Lipozyme RM IM).

- Fatty acid (e.g., Palmitic acid).

- Alcohol (e.g., 2-ethylhexanol).

- Batch reactor with temperature and stirring control.

- Methodology:

- Charge Reactor: Add the fatty acid and alcohol to the reactor at a optimized molar ratio (e.g., 1:3 acid-to-alcohol) [2].

- Add Catalyst: Add the immobilized enzyme (e.g., 10% by weight of reactants).

- React: Maintain the reaction at an optimized temperature (e.g., 70°C) with constant stirring (e.g., 150 rpm).

- Monitor: Track reaction conversion over time using an analytical method like Gas Chromatography (GC) or by measuring acid value.

- Terminate: Once maximum conversion is achieved (can be >95%), separate the enzyme from the product mixture by filtration.

Data Summary Tables

Table 1: Solubility of Palmitic Acid in Supercritical CO₂ (without co-solvent) [1]

| Temperature (K) | Pressure (MPa) | Solubility (mole fraction, y₂ × 10⁴) |

|---|---|---|

| 313 | 10.0 | 1.43 |

| 313 | 15.1 | 3.82 |

| 313 | 20.1 | 7.40 |

| 313 | 25.0 | 9.90 |

| 318 | 10.0 | 2.40 |

| 318 | 15.0 | 5.30 |

| 318 | 20.0 | 9.30 |

| 318 | 25.0 | 11.12 |

Table 2: Optimized Parameters for Solvent-Free Production of 2-Ethylhexyl Palmitate [2]

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Lipozyme RM IM (Immobilized lipase) |

| Acid:Alcohol Molar Ratio | 1:3 |

| Temperature | 70 °C |

| Enzyme Concentration | 10 wt.% |

| Stirring Rate | 150 rpm |

| Reported Conversion | ~95% |

Experimental Workflow Visualization

The following diagram outlines the key decision points and experimental pathways discussed in this guide.

References

minimizing 2-Keto palmitic acid degradation during sample storage

Understanding Lipid Degradation Pathways

To effectively prevent degradation, it's crucial to understand the primary mechanisms that can alter lipid species during sample handling and storage. The table below summarizes the key forms of lipid instability.

| Form of Degradation | Cause | Effect on Lipids |

|---|---|---|

| Oxidation [1] | Exposure to oxygen, light, heat, or metals; involves free radical chain reaction (initiation, propagation, termination) | Generation of primary products (e.g., hydroperoxides) and secondary products (e.g., ketones, aldehydes, short-chained species) [1] [2]. |

| Enzymatic Activity [1] | Action of enzymes like phospholipases during sample preparation before analysis; failure to inhibit activity | Hydrolysis of glycerophospholipids, leading to elevated levels of lysoglycerophospholipids and free fatty acids [1]. |

| Hydrolysis [1] | Enzymatic or non-enzymatic breakdown due to the presence of water | Release of free fatty acids from complex lipids [1]. |

| Physical Loss [1] | Storage of lipid extracts in organic solvents at inadequate temperatures | Sublimation of samples, leading to loss of analyte [1]. |

Strategies for Minimizing Degradation

Based on the degradation pathways, the following best practices are recommended to maintain lipid stability from sample collection to analysis.

Sample Collection & Preparation

- Quench Enzymes Immediately: Consider strategies during sample preparation that are capable of quenching enzymatic activity to prevent degradation by enzymes like phospholipases [1].

- Control Temperature: Perform initial sample handling on ice or at cold temperatures to slow down chemical and enzymatic reactions [1].

- Avoid Plastic Contamination: Be aware that common plastic labware (e.g., syringes, syringe filters) can be a significant source of contamination for fatty acids like palmitic and stearic acid. Where critical, use glass syringes and stainless-steel filter holders instead [3].

Sample Storage

- Store Extracts in Organic Solvents: Lipid extracts should be stored in organic solvents with antioxidants added [1].

- Use Low-Temperature Storage: Store samples at -20 °C or lower to minimize degradation [1].

- Protect from Light and Oxygen: Store samples in an airtight container without exposure to light or oxygen. Using amber glass vials or wrapping clear vials in aluminum foil can achieve this [1].

- Add Antioxidants: The use of antioxidants such as butylated hydroxyanisole (BHA) or butylated hydroxytoluene (BHT) is common practice to inhibit oxidation, though specific efficacy for 2-Keto palmitic acid should be verified [4].

Experimental Protocol for Stability Assessment

You can adapt the following workflow, commonly used in lipidomics, to experimentally verify the stability of this compound under your specific storage conditions. The method is based on standard protocols for analyzing polar organic compounds in filters [3].

Diagram: Experimental Workflow for Lipid Stability Analysis

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for preventing lipid oxidation during storage? While multiple factors are involved, storing lipid extracts at -20 °C or lower in airtight containers is a fundamental recommendation. This temperature slows down chemical reactions and, when combined with protection from oxygen, directly counters the primary degradation pathways [1].

Q2: We keep getting high and variable blanks for our fatty acid analysis. What could be the cause? A common, often overlooked source of contamination is the plastic labware used during sample preparation. Studies have identified plastic syringes and syringe filters as significant sources of palmitic and stearic acid. Switching to glass syringes and stainless-steel filter holders can drastically reduce this contamination [3].

Q3: Are there any markers I can use to monitor the quality of my samples during a study? Yes, for broader lipidomics studies, certain lipids have been proposed as quality markers. These include sphingadienine 1-phosphate, spingosine-1-phosphate, and lysophosphatidylcholine 18:2. An increase in these species can indicate pre-analytical variation and sample degradation [1].

References

overcoming interference in 2-Keto palmitic acid chromatographic analysis

Troubleshooting Strategies for Chromatographic Interference

| Interference Cause | Solution Strategy | Key Technical Details | Applicable Scenario |

|---|---|---|---|

| Co-elution of Isomers/Analytes | Chemical Derivatization | Use 3-Nitrophenylhydrazine (3-NPH) to improve chromatographic retention and separation of structurally similar compounds [1] [2]. | Ideal for resolving compounds with poor native separation, like various short-chain fatty acids and hydroxy acid isomers [2]. |

| Matrix Effects & Ion Suppression | Improved Sample Cleanup | Use Solid-Phase Extraction (SPE) to enrich target analytes and remove interfering neutral lipids (e.g., triglycerides) [3]. | Essential for complex, lipid-rich samples like adipose tissue or plasma [3]. |

| Poor Chromatographic Retention | Optimized LC Conditions | Utilize a combination of Reversed-Phase (e.g., C18) and HILIC methods to cover metabolites with diverse physicochemical properties [4]. | A universal approach to ensure a wide range of metabolites are properly retained and separated [4]. |

| Low Abundance & Sensitivity | Advanced MS Detection (MRM) | Use specific precursor → product ion transitions on a triple quadrupole MS for highly selective and sensitive quantification [4] [5]. | Critical for accurate quantification of low-concentration analytes in complex biological matrices [5]. |

| Background Contamination | Labware Material Audit | Replace plastic consumables (syringes, filters) with glass or stainless-steel alternatives to minimize leaching of interfering fatty acids [6]. | When high background levels of common fatty acids (e.g., palmitic, stearic acid) are observed in blanks [6]. |

Detailed Experimental Protocols

Here are detailed methodologies for implementing the key strategies from the table.

Derivatization Protocol with 3-NPH

This protocol is adapted from methods used to successfully separate and quantify isobaric hydroxy acid isomers [2].

- Reagents: 3-Nitrophenylhydrazine (3-NPH), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and pyridine [1] [2].

- Procedure:

- Mix 50 µL of your plasma or sample extract with 25 µL of 200 mM 3-NPH in methanol.

- Add 25 µL of 120 mM EDC in methanol.

- Add 10 µL of pyridine to the mixture to act as a catalyst.

- Vortex the mixture and allow the derivatization reaction to proceed at room temperature for 30 minutes.

- After the reaction, dilute the sample with a suitable LC-MS mobile phase and inject [2].

Sample Cleanup via Solid-Phase Extraction (SPE)

This protocol, based on the purification of similar lipids (FAHFAs), effectively removes triglycerides that cause matrix effects [3].

- SPE Cartridge: Silica-based cartridge [3].

- Procedure:

- Condition the cartridge with hexane.

- Load your total lipid extract (resuspended in a small volume of hexane) onto the cartridge.

- Wash: Elute neutral lipids (like triglycerides and cholesterol esters) with a mixture of 95:5 hexane:ethyl acetate. This step removes the major interferents.

- Elute: Collect your target, more polar acids (including 2-keto palmitic acid) by eluting with pure ethyl acetate.

- Evaporate the ethyl acetate fraction under a gentle stream of nitrogen and reconstitute the dried sample in methanol for LC-MS analysis [3].

Instrumental Analysis: LC-MS/MS with MRM

Using specific mass transitions is the gold standard for selective quantification [5].

- Chromatography:

- Mass Spectrometry:

- Ionization: Negative electrospray ionization (ESI-) is commonly used for fatty acids and their derivatives [1] [5].

- Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

- MRM Setup: You must first infuse the standard of derivatized this compound to identify its specific parent ion and its most abundant fragment ion. An example transition for a similar compound is provided in the FAQs below.

FAQs on Interference Issues

Q1: What are the most common sources of interference in fatty acid analysis? The most common sources are:

- Isobaric Compounds: Other metabolites with the same molecular weight but different structures [2].

- Matrix Effects: Co-extracted compounds from the sample (especially lipids like triglycerides) that suppress or enhance the ionization of your target analyte in the mass spectrometer [3].

- Chemical Contamination: Leaching of ubiquitous fatty acids like palmitic and stearic acid from plastic labware (syringes, pipette tips, filtration units) [6].

Q2: How does derivatization specifically help? Derivatization with a reagent like 3-NPH adds a bulky, ionizable group to the carboxylic acid functional group. This:

- Improves Chromatography: Increases retention on a reversed-phase C18 column, allowing for better separation from early-eluting interferences [1] [2].

- Enhances Sensitivity: Creates a structure that ionizes more efficiently in the mass spectrometer, boosting the signal [2].

Q3: Can you give an example of an MRM transition?

While the exact transition for derivatized this compound must be determined experimentally, the principle is universal. For instance, in the analysis of oxidized linoleic acid (9-HODE), the MRM transition monitored is from the parent ion m/z 295.2 to the product ion m/z 171.0 [5]. You would follow the same logic for your derivatized standard.

Method Development Workflow

The following diagram outlines a logical, step-by-step workflow to implement these strategies in your lab.

References

- 1. Development and Validation of a New LC-MS/MS Method ... [pmc.ncbi.nlm.nih.gov]

- 2. HPLC-MS/MS method for simultaneous analysis of plasma ... [sciencedirect.com]

- 3. A liquid chromatography–mass spectrometry-based workflow ... [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of Targeted Metabolomics ... [mdpi.com]

- 5. Quantification of Fatty Acid Oxidation Products Using On- ... [pmc.ncbi.nlm.nih.gov]

- 6. Minimizing Contamination from Plastic Labware in the ... [mdpi.com]

optimizing concentration ranges for 2-Keto palmitic acid dose-response studies

Palmitic Acid-Induced Toxicity: Experimental Insights

Understanding how palmitic acid (PA) induces toxicity is crucial for designing your dose-response studies. The table below summarizes key experimental details from recent research.

| Aspect | Experimental Details from Literature |

|---|---|

| Common Model | Palmitic Acid-Induced Inflammation [1] |

| Experimental Subject | Human astrocytes (brain cells) [1]. |

| Key Readouts | Oxidative stress, Endoplasmic Reticulum (ER) stress, autophagic defects, release of pro-inflammatory cytokines (TNF-α, IL-6), and neurotoxicity mediated by L-glutamate [1]. |

| Protective Agent | The neurosteroid Tibolone was tested and shown to counteract PA-induced toxicity [1]. |

| Analysis Method | Flux Balance Analysis (FBA) on a genome-scale metabolic reconstruction of astrocytes to study metabolic pathway changes [1]. |

| In Vivo Model | Mice fed a methionine-choline-deficient, high-fat diet (CDAHFD) to establish NAFLD/NASH models [2]. |

Conceptual Framework for Dose-Response Study Design

To help visualize the key cellular processes affected by palmitic acid overload and the potential pathways targeted for protection, the following diagram integrates these relationships. This can guide your selection of assay endpoints for 2-Keto palmitic acid.

Experimental Protocol: Palmitic Acid-Induced Toxicity Model

This protocol, adapted from the research, can serve as a template for establishing your own baseline model [1].

- Cell Culture: Use human astrocytes. Maintain cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with standard sera and antibiotics.

- Palmitic Acid Preparation and Treatment:

- Prepare a concentrated stock solution of palmitic acid (e.g., 100 mM) by conjugating it to Bovine Serum Albumin (BSA) to ensure solubility in the cell culture medium.

- Treat astrocytes with a range of palmitic acid concentrations. The specific effective concentration should be determined empirically, but the model is designed to induce a metabolic inflammatory response.

- Intervention (for protective studies):

- Co-treat cells with the test protective compound (e.g., Tibolone). The cited study used a concentration of 10 µM Tibolone [1].

- Data Collection and Analysis:

- Viability Assays: Measure cell health using MTT or similar assays.

- Oxidative Stress: Quantify Reactive Oxygen Species (ROS) production.

- Inflammation: Measure the secretion of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.

- Metabolic Analysis: Use Flux Balance Analysis (FBA) on a genome-scale metabolic model to identify changes in metabolic fluxes. The objective function can be set to maximize biomass production.

FAQs & Troubleshooting Guide